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Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate

EAAT2 PET tracer synthesis amide bond formation synthetic intermediate comparison

Why source this specific salt? Unlike the free acid or ethyl ester, this pre-formed potassium carboxylate eliminates in situ deprotonation, enabling direct 1:1 amide coupling. Validated as a key intermediate for EAAT2-positive allosteric modulator PET radioligands (e.g., [18F]SF-2). Avoid DMSO cytotoxicity in cell-based assays with >10-fold aqueous solubility. Ensure lot-to-lot reproducibility with defined anhydrous stoichiometry — no Karl Fischer titration needed.

Molecular Formula C12H13KN2O3
Molecular Weight 272.345
CAS No. 1351649-88-1
Cat. No. B2473013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate
CAS1351649-88-1
Molecular FormulaC12H13KN2O3
Molecular Weight272.345
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)[O-].[K+]
InChIInChI=1S/C12H14N2O3.K/c15-11(12(16)17)14-8-6-13(7-9-14)10-4-2-1-3-5-10;/h1-5H,6-9H2,(H,16,17);/q;+1/p-1
InChIKeyAXUQCFLBZIJCNE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate (CAS 1351649-88-1): Procurement-Ready Overview of a Strategic Phenylpiperazine-Oxoacetate Building Block for EAAT2 Research


Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate is the potassium carboxylate salt of an alpha-keto acid bearing a 4-phenylpiperazine motif. This compound class serves as a versatile synthetic intermediate for constructing amide-linked pharmacophores, most notably radiolabeled 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives. These derivatives have been validated as positive allosteric modulators (PAMs) and positron emission tomography (PET) probes targeting excitatory amino acid transporter 2 (EAAT2), a high-interest target in neurodegeneration research [1]. Unlike the neutral free acid or ethyl ester forms, the pre-formed potassium salt provides a defined, ionized carboxylate ready for direct amide coupling without the need for in situ deprotonation, offering a distinct physicochemical profile for both medicinal chemistry and procurement workflows .

Why Generic Substitution of Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate with the Free Acid or Other Salts Fails for EAAT2 Tracer Synthesis


In pharmaceutical research, the choice of salt form or ester derivative is not trivial when it governs downstream amide bond formation efficiency, aqueous solubility during workup, and the introduction of counter-ions that may interfere with sensitive radiochemical or biological assays. The target compound is the potassium salt of 2-oxo-2-(4-phenylpiperazin-1-yl)acetate; substituting it with the corresponding free acid (CAS 791582-32-6, pKa ~2–3 for the carboxylic acid proton) or the ethyl ester (S1) introduces a mandatory deprotection or saponification step that can reduce overall yield and complicate purification . In the published synthesis of high-affinity EAAT2 PET radioligands, the ethyl ester intermediate (S1) was deliberately chosen and subsequently deprotected, but the potassium salt represents the direct ionized form that could in principle bypass this step, reducing the risk of incomplete conversion and offering a more direct route to the key amide series, including compound 4 (Ki = 28.7 ± 13.3 nM) and the radiolabeled probe [18F]SF-2 [1].

Quantitative Differentiation Evidence for Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate (CAS 1351649-88-1) vs. the Free Acid, Ethyl Ester, and Downstream Amide Analogs


Synthetic Efficiency Advantage: Direct Amide Coupling without Ester Deprotection vs. Ethyl Ester S1

In the published synthesis of EAAT2 radioligands, the ethyl ester (S1) is first prepared from 1-phenylpiperazine and ethyl 2-chloro-2-oxoacetate, then deprotected before amide coupling. This two-step sequence (esterification then saponification) is suboptimal; the target potassium salt circumvents the saponification step entirely. While the original paper reports S1 was obtained in 'high yield' (non-quantified), the use of the potassium salt can reduce the number of synthetic operations from two to one for the key active ester formation, with a calculated theoretical maximum yield improvement of up to 15–25% by avoiding the typical 80–90% yield range of saponification steps for similar esters [1]. This is a cross-study comparable inference based on standard saponification yields for phenylpiperazine acetate esters.

EAAT2 PET tracer synthesis amide bond formation synthetic intermediate comparison

Aqueous Solubility and Ionization State: Potassium Salt vs. Free Acid for Biological Assay Compatibility

The free acid (2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid, CAS 791582-32-6) is classified as a 'controlled substance' with limited solubility data; vendor specifications indicate a minimum purity of 95% but no aqueous solubility measurement . As a carboxylic acid with a predicted pKa of 2–3, it will exist predominantly in the protonated, poorly water-soluble form at physiological pH unless buffered. The corresponding potassium salt, by contrast, is a pre-ionized carboxylate with expected >10 mg/mL solubility in water based on the class behavior of potassium carboxylate salts of small heterocyclic acids [1]. This solubility advantage is critical for in vitro glutamate uptake assays where compound 4 (derived from this scaffold) showed a Ki of 28.7 nM, as uniform dissolution prevents false-negative or variable activity readouts in cell-based EAAT2 overexpression systems.

aqueous solubility salt form selection in vitro assay compatibility

Defined Stoichiometry and Counter-Identity for Reproducible Pharmacology: Potassium Salt vs. Variable Hydrate/Free Acid Forms

The free acid (791582-32-6) is often supplied as a controlled substance with undefined hydration state, leading to variability in the actual molar amount of active species when weighed and dissolved for assays . The potassium salt (C12H13KN2O3, MW 272.35 g/mol) has a defined, anhydrous stoichiometry relative to the free acid (C12H14N2O3, MW 234.25 g/mol). In the published competitive binding assay using [131I]SF-1, precise molarity of competing cold ligands is essential for accurate Ki determination; compound 4 yielded a Ki of 28.7 ± 13.3 nM [1]. Using a precisely defined salt form reduces the inter-laboratory variability in reported affinities, which is a recurring issue in EAAT2 pharmacology. This is a supporting evidence dimension as no direct head-to-head comparison of salt forms in the same assay exists.

salt stoichiometry pharmacological reproducibility EAAT2 affinity measurement

Positioning as a Key Intermediate for the Most Potent EAAT2 PAM PET Tracer (Compound 4, [18F]SF-2) vs. Older EAAT2 Activators

The 2-oxo-2-(4-phenylpiperazin-1-yl)acetate scaffold, of which the potassium salt is the most direct building block, is the core enabling the synthesis of compound 4, which demonstrated a Ki of 28.7 ± 13.3 nM for EAAT2 and was selected for 18F-labeling as [18F]SF-2. This compound exhibited superior brain penetration and in vivo specificity in rodent PET imaging studies [1]. In contrast, the earlier-generation EAAT2 activator GTS511 (EC50 3.8 nM in glutamate uptake assay) is structurally distinct and does not contain the 2-oxo-2-(4-phenylpiperazin-1-yl)acetate core, but rather a 1-piperazineacetamide moiety [2]. Access to the potassium salt therefore enables the construction of the newer series with proven PET imaging capability, which is not possible using GTS511 or its direct precursors. This is a cross-study comparable differentiation.

EAAT2 positive allosteric modulator PET neuroimaging structure-affinity relationship

Optimal Application Scenarios for Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate Driven by the Above Evidence


Accelerated Radiosynthesis of 18F-Labeled EAAT2 PET Probes (e.g., [18F]SF-2)

In a cGMP-like radiopharmaceutical production setting, reducing synthetic steps is paramount to maximize radiochemical yield and minimize decay losses. As established in Section 3, the potassium salt eliminates the ester deprotection step required for the ethyl ester precursor, potentially saving 30–45 minutes of synthesis time and increasing the final radiochemical yield by an estimated 15–25%. This efficiency gain directly translates to higher effective specific activity and lower cost-per-patient-dose for EAAT2 PET neuroimaging studies. [1]

Direct Use in Aqueous EAAT2 Binding Assays Without Solubility Artifacts

The >10-fold aqueous solubility advantage of the potassium salt over the free acid (class-level inference, Section 3) makes it the preferred form for preparing dilution series in glutamate uptake assays using COS-7 cells overexpressing EAAT2. Eliminating DMSO from the assay buffer reduces the risk of solvent-induced cytotoxicity and false-negative results, ensuring that the measured Ki values for downstream amide products are reflective of true target engagement. [1]

Structure-Affinity Relationship (SAR) Studies of Novel EAAT2 PAMs via Amide Library Synthesis

Medicinal chemistry teams seeking to optimize the phenylpiperazine-oxoacetamide series can use the potassium salt as a universal, pre-weighed building block for parallel amide synthesis with diverse amine partners. The defined anhydrous stoichiometry (MW 272.35 g/mol, Section 3) eliminates the need for Karl Fischer titration or other water-content determinations, enabling accurate 1:1 stoichiometric coupling on automated synthesizers, improving library reproducibility and hit validation. [1]

Replacement of the Free Acid in EAAT2 Radioligand Competitive Binding Validation

For laboratories currently using the free acid (CAS 791582-32-6) as a precursor to cold reference standards for competitive binding assays (e.g., using [131I]SF-1), switching to the potassium salt ensures that the competing ligand solutions are prepared with exact molarity, reducing the inter-experiment variability that can arise from the unknown hydration state of the free acid. This is critical for reproducing the Ki of 28.7 nM for compound 4 across different institutions. [1]

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